Barium stearate

Vue d'ensemble

Description

Barium stearate, also known as barium octadecanoate, is a white, powdery substance derived from stearic acid and barium hydroxide. It is known for its excellent heat stability, lubricating properties, and ability to act as a stabilizer in various materials. This compound is commonly used as a lubricant in plastics, a mold release agent in rubber products, and a stabilizer in polyvinyl chloride formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium stearate can be synthesized through the reaction of stearic acid with barium hydroxide in an aqueous medium. The process involves heating the mixture to around 50-60°C, followed by stirring and maintaining the temperature until the reaction is complete. The product is then filtered, washed, and dried .

Industrial Production Methods: In industrial settings, this compound is produced by adding water to a reactor, followed by barium hydroxide and stearic acid. The mixture is heated and stirred until the reaction is complete. The resulting product is then filtered, dried, and crushed to obtain the final this compound product .

Analyse Des Réactions Chimiques

Types of Reactions: Barium stearate primarily undergoes substitution reactions. It reacts with acids to form stearic acid and barium salts. It can also undergo thermal decomposition to produce barium oxide and stearic acid .

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid to form stearic acid and barium chloride.

Heat: Decomposes at high temperatures to produce barium oxide and stearic acid.

Major Products:

Barium chloride: Formed when this compound reacts with hydrochloric acid.

Barium oxide: Formed during thermal decomposition.

Applications De Recherche Scientifique

Materials Science Applications

1.1. Stabilizing Agent in Plastics

Barium stearate is commonly used as a stabilizer in polyvinyl chloride (PVC) formulations. It enhances the thermal stability of PVC, making it suitable for cable insulation and other applications where heat resistance is crucial. The compound acts as a lubricant and helps in improving the processing characteristics of PVC materials .

1.2. Lubricant in Rubber Production

In the rubber industry, this compound serves as a plasticizer and lubricant, facilitating easier processing and improving the final product's flexibility and durability. Its incorporation into rubber compounds enhances their performance under various environmental conditions .

Nanotechnology and Sensor Applications

2.1. Langmuir-Blodgett Films

this compound can be utilized to create Langmuir-Blodgett films, which are organized monolayers that can serve various functions in sensor technology. Research has shown that this compound films doped with carbon nanotubes exhibit significant changes in resistivity when exposed to UV radiation, suggesting potential applications in UV sensors and switches .

2.2. Photo-Resistive Effects

Studies have indicated that this compound layers doped with silver nitrate demonstrate a photo-resistive effect when subjected to UV light. This property can be harnessed for developing advanced photodetectors and biosensors that respond to environmental stimuli .

Biomedical Applications

3.1. Drug Delivery Systems

this compound has been investigated for its role in drug delivery systems due to its biocompatibility and ability to form stable emulsions with various pharmaceutical compounds. Its properties can enhance the solubility and bioavailability of certain drugs, making it a promising candidate in pharmaceutical formulations .

Case Studies

Mécanisme D'action

Barium stearate acts as an acid scavenger, effectively neutralizing hydrochloric acid produced during the degradation of polyvinyl chloride. This prevents further degradation and enhances the stability of the material . In nanotechnology, this compound modifies the surface properties of nanoparticles, changing their hydrophilicity to lipophilicity .

Comparaison Avec Des Composés Similaires

- Calcium stearate

- Zinc stearate

- Magnesium stearate

Comparison:

- Calcium stearate: Similar to barium stearate in its use as a stabilizer and lubricant, but it is non-toxic and often used in food-grade applications .

- Zinc stearate: Known for its excellent lubricating properties and used in cosmetics and pharmaceuticals .

- Magnesium stearate: Commonly used as a lubricant in tablet formulations and has good thermal stability .

Uniqueness of this compound: this compound is unique due to its high melting point and excellent heat stability, making it suitable for high-temperature applications. It also has superior lubricating properties compared to other metal stearates .

Propriétés

Numéro CAS |

6865-35-6 |

|---|---|

Formule moléculaire |

C18H36BaO2 |

Poids moléculaire |

421.8 g/mol |

Nom IUPAC |

barium(2+);octadecanoate |

InChI |

InChI=1S/C18H36O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

OTNKRKHMTFRPSK-UHFFFAOYSA-N |

SMILES |

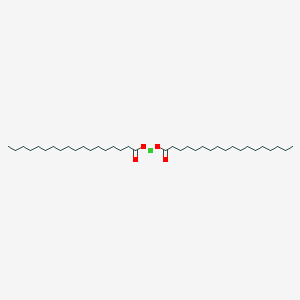

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Ba] |

Key on ui other cas no. |

6865-35-6 |

Description physique |

DryPowde |

Pictogrammes |

Irritant |

Synonymes |

barium distearate; BARIUM STEARATE; octadecanoic acid barium salt; STEARIC ACID BARIUM SALT; stavinor40; barium distearate, pure; barium octadecanoate; Barium Stearate (Light) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.